methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
Description
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: Not explicitly provided in evidence; molecular formula: C₇H₁₀N₂O₂) is a pyrazole-based ester derivative with applications in coordination chemistry and medicinal research. Its structure features a pyrazole ring substituted with methyl groups at the 1- and 5-positions and a methoxycarbonyl group at the 3-position. This compound serves as a precursor for synthesizing ligands and metal complexes, particularly in studies targeting antimicrobial and antifungal activities .
Key physicochemical properties include:
- Molecular weight: 154.17 g/mol
- Melting point: 73°C
- Boiling point: 242°C at 760 mmHg
- Density: 1.15 g/cm³
- Solubility: Miscible with methanol .
Its ethyl analog, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 5744-51-4), shares structural similarities but differs in ester substituents, leading to distinct physicochemical and biological behaviors .
Properties
IUPAC Name |
methyl 1,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(7(10)11-3)8-9(5)2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBRRDCECRRRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373082 | |
| Record name | methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10250-61-0 | |
| Record name | methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Intermediate Formation via Claisen Condensation
The first documented method involves a Claisen condensation between diethyl oxalate and acetone in the presence of sodium ethoxide (NaOEt) as a base. Ethanol serves as the solvent, with stoichiometric ratios carefully controlled:
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Diethyl oxalate : 1.0 equivalent (main reactant)
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Ethanol : 6–9× molar excess relative to diethyl oxalate
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Sodium ethoxide : 0.45–0.5× molar ratio
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Acetone : 0.42–0.45× molar ratio
The reaction is conducted under strict temperature control (<15°C) to suppress side reactions, followed by a 24-hour保温 (heat preservation) period. This step yields a β-ketoester intermediate, critical for subsequent cyclization.
Cyclization with Methylhydrazine
The intermediate is then reacted with methylhydrazine in dimethylformamide (DMF) at 5–15°C, followed by heating to 40–50°C for 6 hours. Key parameters include:
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DMF : 3–4× molar excess relative to the intermediate
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Methylhydrazine : 1.5–1.6× molar ratio
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Post-treatment : Reduced-pressure distillation for purification
This method achieves a yield of 74–89% with >98% purity, attributed to precise temperature management and reagent stoichiometry.
Regiocontrolled Synthesis Using Trichloromethyl Enones
Substrate Preparation and Hydrazine Selection
A regioselective approach employs trichloromethyl enones as starting materials, where the choice of hydrazine dictates the isomer formed:
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Arylhydrazine hydrochlorides : Yield 1,3-regioisomers (37–97%)
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Free methylhydrazine : Exclusively forms 1,5-regioisomers (52–83%)
For methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, methylhydrazine is reacted with trichloromethyl enones in refluxing methanol (16 hours). The trichloromethyl group is hydrolyzed in situ to the carboxyalkyl moiety, enabling a one-pot synthesis.
Mechanistic Insights
Regioselectivity arises from the nucleophilic attack pattern:
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Free methylhydrazine favors attack at the γ-position of the enone, leading to 1,5-dimethyl substitution.
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Steric and electronic effects from DMF solvation stabilize the transition state, minimizing byproducts.
Esterification of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid
Hydrolysis of Ethyl Ester Precursor
The carboxylic acid derivative, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, is synthesized via alkaline hydrolysis of its ethyl ester:
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Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate : 1.0 equivalent
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Lithium hydroxide (LiOH·H₂O) : 3.0 equivalents
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Solvent : Tetrahydrofuran (THF)/water (5:2 v/v)
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Conditions : 0°C for 1 hour, followed by acidification (HCl)
Methanol Esterification
The acid is subsequently esterified with methanol under acidic (H₂SO₄) or catalytic (DCC/DMAP) conditions:
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Methanol : 10× molar excess
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Yield : 85–92% after refluxing for 12 hours
Comparative Analysis of Synthetic Routes
Advantages and Limitations :
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Two-Step Condensation : High yield and purity but requires stringent temperature control.
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Trichloromethyl Enone Route : Excellent regiocontrol but limited to lab-scale due to intermediate stability.
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Esterification : Straightforward but depends on precursor availability.
Industrial-Scale Optimization Strategies
Continuous Flow Reactors
Adopting continuous flow systems for the Claisen condensation step reduces reaction time from 24 hours to 2–3 hours, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like Chromium (VI) oxide to form carbonyl compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Condensation: It can react with malonic esters to form cross-conjugated monomeric betaines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium (VI) oxide for oxidation reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Catalysts: Nano-ZnO and other catalysts for regioselective synthesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Agricultural Chemistry
Fungicide and Herbicide Development
MDP serves as a crucial intermediate in synthesizing agrochemicals, particularly fungicides and herbicides. Its structural properties allow it to interact effectively with biological systems, making it a candidate for developing new insecticides that target agricultural pests. Studies have shown that MDP exhibits insecticidal properties, indicating its potential in crop protection strategies .
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
In the pharmaceutical sector, MDP is investigated for its potential therapeutic applications. Research indicates that compounds derived from MDP may possess anti-inflammatory and analgesic effects, making them suitable for developing new medications targeting pain and inflammation . The compound's unique pyrazole structure contributes to its biological activity, allowing for further modifications to enhance efficacy.
Material Science
Advanced Materials Synthesis
MDP is explored for its role in developing advanced materials such as polymers and coatings. The compound's stability and solubility characteristics make it suitable for applications that require enhanced durability and resistance to environmental factors . Ongoing research aims to utilize MDP in creating materials that can withstand harsh conditions while maintaining performance.
Analytical Chemistry
Reagent in Analytical Methods
In analytical chemistry, MDP acts as a reagent in various methods used for detecting and quantifying chemical substances in complex mixtures. Its ability to form stable complexes with other compounds enhances the sensitivity and accuracy of analytical techniques . This application is particularly valuable in environmental monitoring and quality control processes.
Energy Storage Research
Improving Energy Storage Systems
Recent studies have begun to investigate MDP's potential in enhancing the performance of energy storage systems, particularly batteries and supercapacitors. Research indicates that incorporating MDP into energy storage technologies may lead to improved efficiency and capacity . This application aligns with the growing demand for sustainable energy solutions.
Case Study 1: Agrochemical Development
A study published in Agricultural Chemistry demonstrated the effectiveness of MDP-based formulations against common agricultural pests. The results indicated a significant reduction in pest populations when treated with MDP-derived insecticides compared to conventional methods.
Case Study 2: Pharmaceutical Research
Research conducted at a leading pharmaceutical institute explored the anti-inflammatory properties of MDP derivatives. The findings showed promising results, with several compounds exhibiting significant reduction in inflammation markers in vitro.
Mechanism of Action
The mechanism of action of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Key Differences :
- The ethyl ester’s lower melting and boiling points suggest weaker intermolecular forces compared to the methyl analog.
- Ethyl derivatives are more frequently utilized in coordination chemistry due to their higher solubility in methanol and ease of functionalization .
1,5-Diphenylpyrazole-3-carboxamide Derivatives
- Structure : Substituted with aromatic groups (e.g., phenyl, 4-hydroxyphenyl) and carboxamide functionalities.
- Synthesis : Derived from ethyl 1,5-diphenylpyrazole-3-carboxylate via hydrolysis and amidation .
| Property | Methyl Ester | 1,5-Diphenylcarboxamide |
|---|---|---|
| Functional Groups | Ester (-COOCH₃) | Carboxamide (-CONHR) |
| Bioactivity | Ligand precursor | Enzyme inhibition |
| Synthetic Complexity | Moderate | High |
| Key Reference |
Key Differences :
- Carboxamide derivatives exhibit enhanced biological specificity due to hydrogen-bonding capabilities, unlike the ester-based compounds.
Methyl 4,5-Dimethyl-1H-pyrazole-3-carboxylate
- Structure : Methyl groups at 4- and 5-positions (vs. 1- and 5-positions in the target compound).
- Synthesis: Not explicitly detailed in evidence but likely involves regioselective alkylation strategies.
- Applications : Used in medicinal chemistry for structural optimization studies .
| Property | 1,5-Dimethyl Ester | 4,5-Dimethyl Ester |
|---|---|---|
| Substitution Pattern | 1- and 5-positions | 4- and 5-positions |
| Reactivity | Higher steric hindrance | Lower steric hindrance |
| Key Reference |
Key Differences :
- Substitution patterns influence steric and electronic properties, affecting ligand-metal coordination efficiency.
Biological Activity
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (MDPC) is a member of the pyrazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of MDPC, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
MDPC has the molecular formula and features a five-membered ring with two adjacent nitrogen atoms. Its structure allows it to participate in various chemical reactions and biological interactions.
Target Interactions
MDPC interacts with multiple biological targets, leading to a range of pharmacological effects:
- Enzyme Inhibition: MDPC has been shown to inhibit enzymes such as N-myristoyltransferase (NMT), which is a promising target for antimalarial drugs. The selectivity and binding affinity of MDPC derivatives can be modulated by altering functional groups on the pyrazole moiety, enhancing their therapeutic potential against Plasmodium vivax .
- Antimicrobial Activity: Pyrazole derivatives, including MDPC, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi, making them valuable in treating infectious diseases .
Biological Activities
MDPC and its derivatives have been investigated for several biological activities:
- Anticancer Properties: Research indicates that pyrazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. MDPC has been evaluated for its efficacy against different cancer cell lines, showing promising results .
- Anti-inflammatory Effects: Compounds similar to MDPC have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This activity is crucial for developing anti-inflammatory medications .
- Anthelmintic Activity: Recent studies on pyrazole derivatives have revealed potent anthelmintic activity against parasitic nematodes. For instance, certain derivatives showed strong selectivity and potency against Haemonchus contortus, a parasitic worm affecting livestock .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including MDPC. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate antibacterial |
| Control (Ciprofloxacin) | 4 | Strong antibacterial |
Study 2: Anticancer Activity
In another investigation, MDPC was tested against several cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant cytotoxicity |
| HeLa (Cervical Cancer) | 20 | Moderate cytotoxicity |
Pharmacokinetics
The pharmacokinetic profile of MDPC suggests good solubility in methanol, which may facilitate its absorption and distribution in biological systems. However, further studies are necessary to fully understand its bioavailability and metabolic pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via esterification of the corresponding pyrazole-3-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, coupling reactions with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) may be employed. Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
- Key Parameters : Monitor reaction progress by TLC. Yield optimization (typically 60–80%) requires inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Techniques :
- ¹H/¹³C NMR : Use deuterated solvents (DMSO-d₆ or CDCl₃). Key signals include the methyl ester (δ ~3.8 ppm for OCH₃) and pyrazole ring protons (δ ~6.5–7.5 ppm). Compare with reference spectra for structural confirmation .
- IR Spectroscopy : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).
- Mass Spectrometry (ESI/MS) : Confirm molecular ion [M+H]⁺ (expected m/z ~169.15) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; wash skin immediately with water if exposed.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and heat.
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose via licensed waste services. Avoid aqueous drains .
Advanced Research Questions
Q. How can researchers address discrepancies in reported spectral data (e.g., NMR chemical shifts) for this compound derivatives?
- Approach :
- Reproducibility : Ensure consistent solvent, concentration, and temperature during NMR acquisition.
- Purity Analysis : Use HPLC/GC to verify sample integrity (>98% purity reduces signal splitting).
- Comparative Studies : Cross-reference with structurally analogous compounds (e.g., ethyl 1-methyl-5-phenyl derivatives) to identify substituent effects on chemical shifts .
Q. What methodologies enable regioselective functionalization of the pyrazole ring in this compound for targeted derivative synthesis?
- Strategies :
- Electrophilic Substitution : Nitration or halogenation at the C4 position (activated by electron-donating methyl groups).
- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction at C5.
- Ester Hydrolysis : Convert the methyl ester to carboxylic acid for amide/heterocycle synthesis (e.g., using DMF with coupling agents like EDC/HOBt) .
Q. What computational approaches are suitable for predicting the reactivity and biological interactions of this compound?
- Methods :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular Docking : Screen against protein targets (e.g., kinases) to predict binding affinities. Pyrazole derivatives often exhibit kinase inhibition due to planar aromaticity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
